molecular formula C8H4Br2F2O2 B1410722 2,5-Dibromo-3,6-difluorophenylacetic acid CAS No. 1804414-32-1

2,5-Dibromo-3,6-difluorophenylacetic acid

Cat. No.: B1410722
CAS No.: 1804414-32-1
M. Wt: 329.92 g/mol
InChI Key: MIBMQSIGKVSWTQ-UHFFFAOYSA-N
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Description

2,5-Dibromo-3,6-difluorophenylacetic acid is a halogenated phenylacetic acid derivative featuring bromine atoms at positions 2 and 5 and fluorine atoms at positions 3 and 6 on the aromatic ring, with an acetic acid side chain at position 1. Such compounds are typically utilized as intermediates in pharmaceutical and agrochemical synthesis due to the electronic and steric effects imparted by halogen substituents .

Properties

IUPAC Name

2-(2,5-dibromo-3,6-difluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2F2O2/c9-4-2-5(11)7(10)3(8(4)12)1-6(13)14/h2H,1H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIBMQSIGKVSWTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)CC(=O)O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-3,6-difluorophenylacetic acid typically involves halogenation reactions. One common method includes the bromination of 3,6-difluorophenylacetic acid using bromine or a bromine source under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a catalyst like iron(III) bromide to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced monitoring techniques helps in optimizing reaction conditions and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dibromo-3,6-difluorophenylacetic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the bromine atoms can lead to the formation of difluorophenylacetic acid derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides, often under basic conditions.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic or neutral conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products:

    Substitution Reactions: Products include various substituted phenylacetic acids.

    Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.

    Reduction Reactions: Products include reduced phenylacetic acid derivatives.

Scientific Research Applications

2,5-Dibromo-3,6-difluorophenylacetic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and in the study of halogenated aromatic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,5-Dibromo-3,6-difluorophenylacetic acid involves its interaction with molecular targets and pathways within biological systems. The compound’s halogenated structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways are subject to ongoing research, with studies focusing on its effects on cellular processes and signaling pathways.

Comparison with Similar Compounds

Data Table: Key Properties of Analogous Halogenated Phenylacetic Acids

Compound Name CAS RN Substituent Positions Molecular Weight Purity Price (JPY/g) Source
4-Bromo-2,6-difluorophenylacetic acid 537033-54-8 Br (4), F (2,6) 251.02 >97.0% 4,100
2-(4-Bromo-2,5-difluorophenyl)acetic acid 871035-64-2 Br (4), F (2,5) 251.02 N/A N/A
2-(2-Bromo-3-fluorophenyl)acetic acid 958454-33-6 Br (2), F (3) 233.00 N/A N/A
2-Bromo-4,5-difluorophenol 166281-37-4 Br (2), F (4,5) 208.98 >97.0% 4,800

Substituent Position Effects on Properties

  • Electronic Effects: Bromine and fluorine are electron-withdrawing groups, which increase the acidity of the acetic acid moiety. For example, 4-bromo-2,6-difluorophenylacetic acid (pKa ~2.8 estimated) is more acidic than non-halogenated phenylacetic acid (pKa ~4.3) due to the combined inductive effects of halogens .
  • Solubility and Reactivity : Compounds with halogens in ortho/para positions (e.g., 2-bromo-3-fluorophenylacetic acid) exhibit lower solubility in polar solvents compared to meta-substituted analogs. Bromine’s bulkiness also influences steric hindrance in reactions, such as Suzuki couplings or nucleophilic substitutions .
  • Synthetic Challenges: Regioselective halogenation is critical. For instance, introducing bromine at position 2 in 2-bromo-4,5-difluorophenol likely requires directed ortho-metalation strategies, while fluorination at positions 3 and 6 in the target compound may demand protective group chemistry .

Pharmaceutical Relevance

Halogenated phenylacetic acids are precursors to non-steroidal anti-inflammatory drugs (NSAIDs). For example, fluorinated analogs are explored for enhanced metabolic stability and target binding affinity. The di-bromo and di-fluoro substitution in 2,5-dibromo-3,6-difluorophenylacetic acid may optimize interactions with cyclooxygenase (COX) enzymes, though specific activity data remain speculative .

Industrial and Commercial Considerations

  • Pricing Trends: The higher price of 2-bromo-4,5-difluorophenol (4,800 JPY/g) compared to 4-bromo-2,6-difluorophenylacetic acid (4,100 JPY/g) reflects differences in synthesis complexity and demand .
  • Purity Standards : Commercial suppliers prioritize >97.0% purity (by HPLC/GC) for these intermediates, ensuring reliability in downstream synthetic processes .

Biological Activity

2,5-Dibromo-3,6-difluorophenylacetic acid is a synthetic organic compound notable for its unique halogenated structure, which imparts significant biological activity. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic applications. This article provides a detailed examination of its biological activities, mechanisms of action, and relevant research findings.

  • Molecular Formula : C8H3Br2F2O2
  • Molecular Weight : 345.92 g/mol
  • Appearance : White crystalline solid

The compound belongs to the class of halogenated aromatic acids and exhibits diverse chemical reactivity due to the presence of bromine and fluorine atoms. These halogens can participate in various chemical reactions such as substitution, oxidation, and reduction.

The biological activity of this compound is primarily attributed to its interaction with molecular targets within biological systems. The halogenated structure allows for interactions with enzymes and receptors, potentially modulating their activity. Ongoing research is focused on elucidating the specific molecular pathways affected by this compound.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and has shown efficacy in inhibiting growth and biofilm formation. For instance, studies have demonstrated its effectiveness against drug-resistant strains of Staphylococcus aureus, highlighting its potential as an alternative treatment for biofilm-associated infections .

Anticancer Potential

The compound has also been explored for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. The bromine and fluorine substituents are believed to enhance its ability to interact with cellular targets involved in cancer progression.

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the effectiveness of this compound against Staphylococcus aureus strains, including MRSA (Methicillin-resistant Staphylococcus aureus). The compound showed a minimum inhibitory concentration (MIC) that suggests strong potential as an antibiofilm agent .
  • Anticancer Activity :
    • In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in cell viability in various cancer cell lines. Mechanistic studies suggested that it may activate caspase pathways leading to programmed cell death.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with other similar compounds:

CompoundStructure CharacteristicsBiological Activity
2,6-Difluorophenylacetic acidLacks bromine; only fluorine presentLower antimicrobial activity
α,α-Difluorophenylacetic acidTwo fluorines on benzylic carbonSimilar anticancer properties
Ethyl 2,5-dibromo-3,6-difluorophenylacetateEster derivative; similar halogenationEnhanced reactivity; varied applications

The unique positioning of bromine and fluorine atoms in this compound contributes to its distinct biological properties compared to these related compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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